∆8,9-Dehydro Estrone-d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

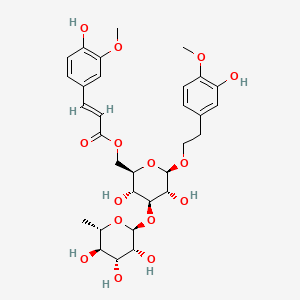

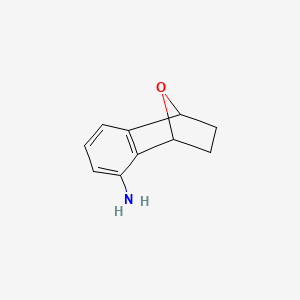

∆8,9-Dehydro Estrone-d2 is the deuterium labeled ∆8,9-Dehydro Estrone . It is a stable isotope where heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

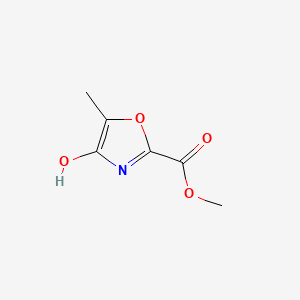

The molecular formula of this compound is C18H18D2O2. The molecular weight is 270.368 .Physical And Chemical Properties Analysis

The molecular formula of this compound is C18H18D2O2. The molecular weight is 270.368 .Applications De Recherche Scientifique

Clinical Implications of Estrone Measurement

Estrone sulfate (E1S) is highlighted as the most abundant circulating estrogen, with potential applications as a biomarker in conditions where low levels of estrogen or changes in estrogen levels are crucial. The review by Rezvanpour and Don-Wauchope (2017) emphasizes the utility of E1S measurement in clinical laboratory practice, including its potential role in breast cancer risk stratification, promotion of endometrial and prostatic carcinoma proliferation, and monitoring hormonal therapy response in malignancies. This suggests that ∆8,9-Dehydro Estrone-d2, as a derivative or related compound, could have implications in similar biomedical research and diagnostic applications (Rezvanpour & Don-Wauchope, 2017).

Estrogens in Environmental Impact

The impact of estrogens on aquatic organisms and the environment is extensively reviewed by Czarny et al. (2017), who discuss the negative effects of natural and synthetic estrogens on the reproductive processes of aquatic life. This research indicates that compounds like this compound could be of interest in studies related to environmental science, particularly in understanding the effects of estrogenic substances on water quality and wildlife (Czarny et al., 2017).

Estrogen Receptor Interactions

Klinge (2001) provides a comprehensive review of how variations in estrogen response element (ERE) sequences affect the binding affinity of estrogen receptors (ER) and transcriptional activity induced by estrogens. This research underscores the complexity of estrogen signaling pathways and the potential for compounds like this compound to influence gene expression through interaction with estrogen receptors, offering pathways for therapeutic interventions in diseases influenced by estrogen signaling (Klinge, 2001).

Mécanisme D'action

Target of Action

∆8,9-Dehydro Estrone-d2 is a naturally occurring estrogen found in horses . It is closely related to equilin, equilenin, and estrone . As a conjugated estrogen, it is a component of conjugated equine estrogens (CEE) . Its primary targets are estrogen receptors, which play a crucial role in various biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

This compound interacts with its targets, the estrogen receptors, by binding to them and initiating a series of cellular responses . It is metabolized in humans to its 17β form, 17β-∆8,9-DHES . This interaction results in changes in the expression of genes regulated by estrogen receptors, leading to various physiological effects .

Biochemical Pathways

The compound affects several biochemical pathways. It has been shown to have significant clinical activity in vasomotor, neuroendocrine (gonadotropin and PRL), and bone preservation parameters . It displays little or no efficacy on other peripheral parameters normally affected by estrogens .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is administered orally and is metabolized in the human body to its 17β form, 17β-∆8,9-DHES

Result of Action

The action of this compound results in a significant and consistent suppression of hot flushes in postmenopausal women . It also leads to a degree of suppression of a bone resorption marker, urinary excretion of N-telopeptide . Gonadotropin secretion (FSH and LH) is significantly suppressed in women receiving this compound .

Analyse Biochimique

Biochemical Properties

∆8,9-Dehydro Estrone-d2 plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is metabolized in the human body in at least a 1:1 ratio to its 17β form, 17β-∆8,9-Dehydro Estrone . The nature of these interactions is complex and involves a variety of biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to suppress hot flushes in postmenopausal women, reaching more than 95% suppression in all parameters of vasomotor symptoms .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to suppress gonadotropin secretion (FSH and LH) significantly .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that its impact on suppressing hot flushes in postmenopausal women was sustained for the duration of the treatment period (12 weeks)

Propriétés

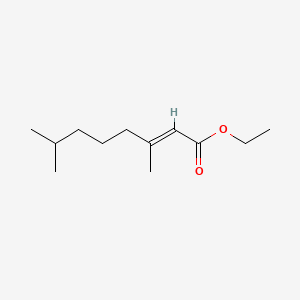

| { "Design of the Synthesis Pathway": "The synthesis of ∆8,9-Dehydro Estrone-d2 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Estrone", "Deuterium oxide (D2O)", "Sodium periodate (NaIO4)", "Sodium metaperiodate (NaIO4)", "Sodium borohydride (NaBH4)", "Sodium acetate (NaOAc)", "Acetic anhydride (Ac2O)", "Methanol (MeOH)", "Chloroform (CHCl3)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Diethyl ether (Et2O)" ], "Reaction": [ "Estrone is first deuterated using deuterium oxide (D2O) to obtain ∆8,9-Dehydro Estrone-d2.", "The deuterated estrone is then oxidized using sodium periodate (NaIO4) to form the corresponding diol.", "The diol is then treated with sodium metaperiodate (NaIO4) to form the corresponding aldehyde.", "The aldehyde is reduced using sodium borohydride (NaBH4) to form the corresponding alcohol.", "The alcohol is then acetylated using acetic anhydride (Ac2O) and sodium acetate (NaOAc) to form the corresponding acetate ester.", "The acetate ester is then hydrolyzed using sodium hydroxide (NaOH) to form the corresponding alcohol.", "The alcohol is then treated with hydrochloric acid (HCl) to form the corresponding hydrochloride salt.", "The hydrochloride salt is then extracted using chloroform (CHCl3) and washed with diethyl ether (Et2O) to obtain the final product, ∆8,9-Dehydro Estrone-d2 hydrochloride salt." ] } | |

Numéro CAS |

1219799-27-5 |

Formule moléculaire |

C18H20O2 |

Poids moléculaire |

270.368 |

Nom IUPAC |

(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1/i7D2 |

Clé InChI |

OUGSRCWSHMWPQE-JCNCMELZSA-N |

SMILES |

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |

Synonymes |

3-Hydroxyestra-1,3,5(10),8-tetraen-17-one-d2; ∆8-Dehydroestrone-d2; ∆8-Isoequilin-d2; 8,9-Dehydroestrone-d2; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine](/img/structure/B568943.png)